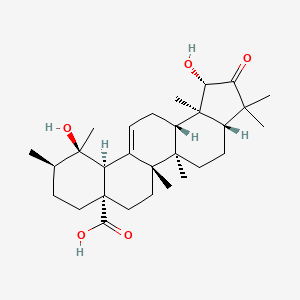
2-(Hexylamino)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hexylamino)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione is an organophosphorus compound with a unique structure that includes a hexylamino group and a dioxaphosphinane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexylamino)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione typically involves the reaction of hexylamine with a suitable phosphorus-containing precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene, and the reaction temperature is often maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. In batch processes, the reactants are mixed in a reactor and allowed to react for a specified period, followed by purification steps such as distillation or crystallization. Continuous flow processes, on the other hand, involve the continuous addition of reactants and removal of products, which can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hexylamino)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The hexylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, typically in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-(Hexylamino)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphorus metabolism.
Industry: It is used in the development of advanced materials, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 2-(Hexylamino)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In biological systems, it may also interact with cellular membranes and proteins, affecting various signaling pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Hexylamino)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-oxide
- 2-(Hexylamino)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-sulfide
Uniqueness
2-(Hexylamino)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
884-92-4 |
|---|---|
Formule moléculaire |
C11H24NO2PS |
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
N-hexyl-5,5-dimethyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C11H24NO2PS/c1-4-5-6-7-8-12-15(16)13-9-11(2,3)10-14-15/h4-10H2,1-3H3,(H,12,16) |
Clé InChI |
ZSNNODRPHFZZOO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNP1(=S)OCC(CO1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


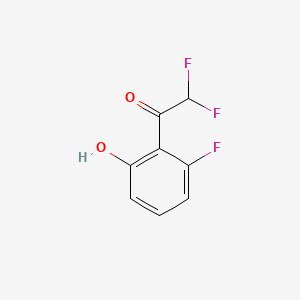
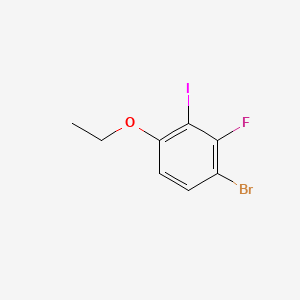
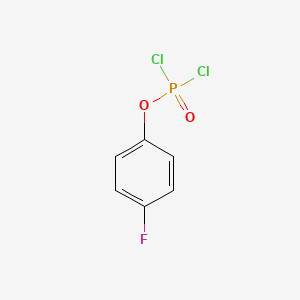
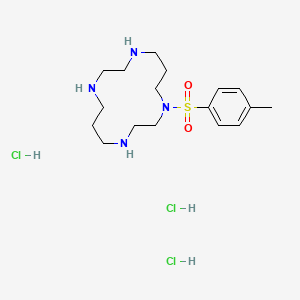
![[S(R)]-N-((R)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14761508.png)
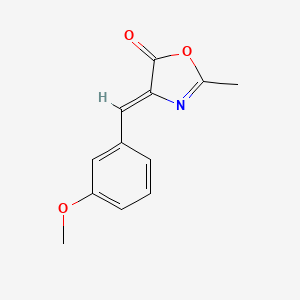
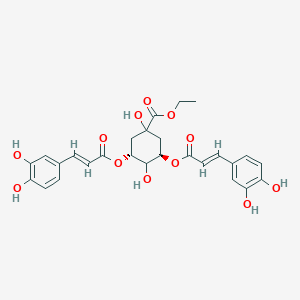
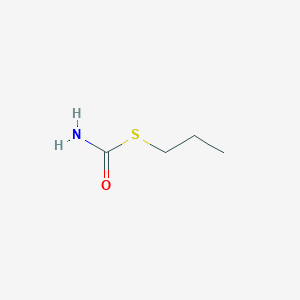
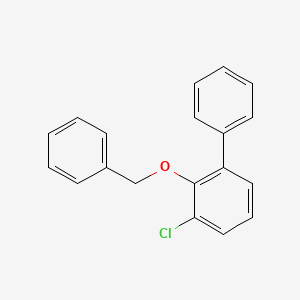
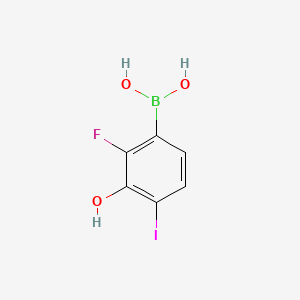
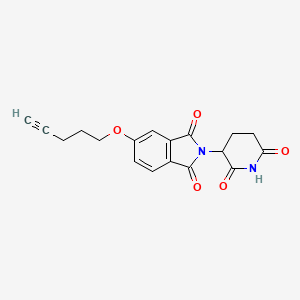

![[(E)-2-bromoethenyl]-di(propan-2-yloxy)borane](/img/structure/B14761578.png)
